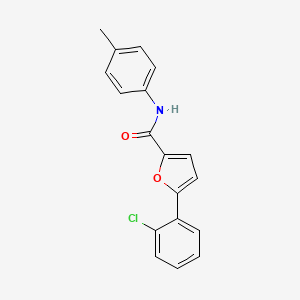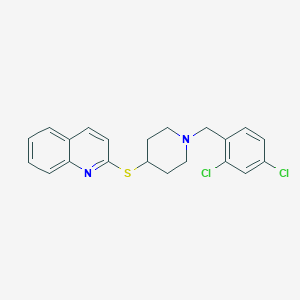
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzyl group, a piperidinyl ring, and a quinolinyl sulfide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide typically involves multiple steps, starting with the preparation of the dichlorobenzyl and quinolinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the coupling of the dichlorobenzyl and quinolinyl intermediates through a sulfide linkage, which can be achieved using reagents like thionyl chloride (SOCl2) or sulfur dichloride (SCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced piperidinyl or quinolinyl derivatives.
Substitution: Substituted dichlorobenzyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl ether
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl amine
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl ketone
Uniqueness
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is unique due to its sulfide linkage, which imparts distinct chemical and biological properties compared to its ether, amine, and ketone analogs. The sulfide group can undergo specific chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the ether or amine analogs. Additionally, the sulfide linkage may enhance the compound’s binding affinity to certain molecular targets, making it a valuable molecule for research and therapeutic applications.
Propiedades
Número CAS |
232618-17-6 |
|---|---|
Fórmula molecular |
C21H20Cl2N2S |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C21H20Cl2N2S/c22-17-7-5-16(19(23)13-17)14-25-11-9-18(10-12-25)26-21-8-6-15-3-1-2-4-20(15)24-21/h1-8,13,18H,9-12,14H2 |
Clave InChI |
VWNBOONFKJYZEB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



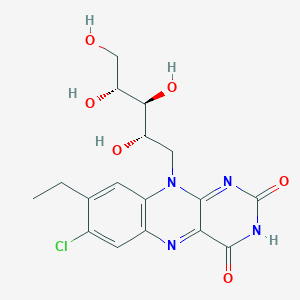



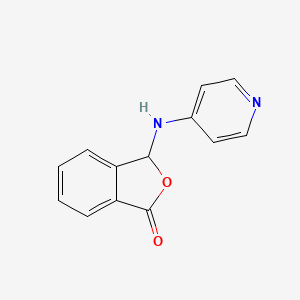
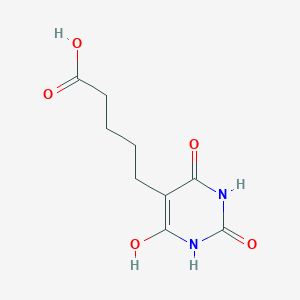
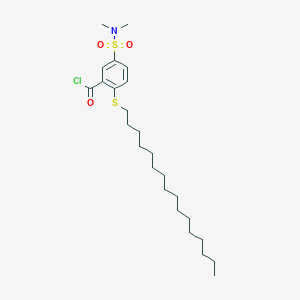

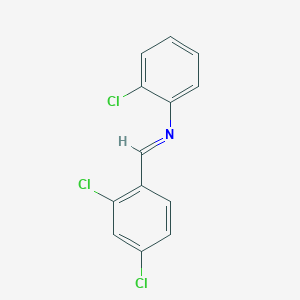

![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)

